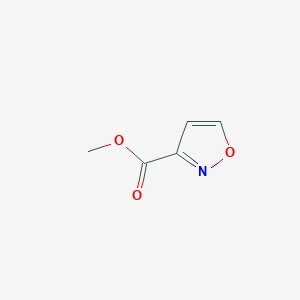

Methyl isoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl isoxazole-3-carboxylate (MIC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an isoxazole derivative and can be synthesized through various methods.

Scientific Research Applications

Bromination and Synthesis of Heterocycles

Methyl isoxazole-3-carboxylate has been used in the bromination of the methyl group, leading to the synthesis of various isoxazole-fused heterocycles. This process involves detailed investigations on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, resulting in the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate (Roy, Rajaraman, & Batra, 2004).

Biological Activity Exploration

Studies have shown that derivatives of methyl isoxazole possess significant biological activities, such as insecticidal and bactericidal properties. For instance, the synthesis and testing of 3-aryl-4-arylamine methyl isoxazole derivatives indicated good inhibitory effects against pests like aphids and armyworms (Li et al., 2020).

Synthesis of α-Aminopyrrole Derivatives

This compound plays a role in the innovative synthesis of α-aminopyrrole derivatives. This process involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation," demonstrating the versatility of this compound in synthesizing complex organic compounds (Galenko et al., 2019).

Isomerization and Synthesis of Carboxylic Acids Derivatives

The compound has been used in the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isomerization. This process has been catalyzed by Fe(II) and involves the transformation of 4-acyl-5-methoxy-/5-aminoisoxazoles into isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).

Scaffold for Highly Functionalised Isoxazoles

This compound has been utilized as a scaffold for the synthesis of highly functionalised isoxazole-annulated heterocycles, demonstrating its utility in creating complex molecular architectures (Ruano, Fajardo, & Martín, 2005).

Mechanism of Action

Target of Action

Isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

Mode of Action

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Result of Action

Isoxazole derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .

Action Environment

It is known that the metal-free synthetic reactions avoid the requirement of inert gas, cryogenics, as well as toxic metal contamination, making them useful for the generation of diverse molecular architectures .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELORUTWNZRKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-68-1 |

Source

|

| Record name | methyl 1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)